Methyl 2-(propan-2-yl)hex-3-enoate
Description
Methyl 2-(propan-2-yl)hex-3-enoate is an unsaturated ester characterized by a hex-3-enoate backbone with a methyl ester group at position 1 and an isopropyl substituent at position 2. This structure confers unique steric and electronic properties, influencing its reactivity, solubility, and crystallographic behavior.
Properties
CAS No. |
62243-60-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 2-propan-2-ylhex-3-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-6-7-9(8(2)3)10(11)12-4/h6-9H,5H2,1-4H3 |
InChI Key |
JTLTYCRKNKKKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(propan-2-yl)hex-3-enoate can be synthesized through the esterification of 2-(propan-2-yl)hex-3-enoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-yl)hex-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Methyl 2-(propan-2-yl)hex-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(propan-2-yl)hex-3-enoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological molecules. The compound’s reactivity is influenced by the presence of the double bond and the isopropyl group, which can affect its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Methyl 2-[2-(benzyloxycarbonylamino)-propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate (): Contains a pyrimidine ring and benzyloxycarbonylamino group, introducing additional hydrogen-bonding sites (O–H···O) that stabilize its crystal lattice . Molecular weight: 375.38 g/mol; crystal system: monoclinic, space group P2₁/n .
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (): Features a V-shaped geometry due to a 43.1° dihedral angle between aromatic rings, with intramolecular O–H···O hydrogen bonds influencing conformation . Crystal parameters: a = 10.540(2) Å, b = 12.927(3) Å, c = 13.751(3) Å, β = 109.74(3)°, V = 1763.5(6) ų .
Functional Group and Property Analysis
The unsaturated hex-3-enoate backbone in the target compound likely reduces steric hindrance compared to pyrimidine-based analogs, enhancing flexibility. However, the absence of aromatic or polar groups (e.g., hydroxyl or benzyloxycarbonylamino) may limit hydrogen-bonding capacity, resulting in lower melting points and higher volatility compared to analogs in and .
Crystallographic and Computational Insights
- Software Tools : The SHELX suite (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation are critical for resolving hydrogen-bonding patterns and molecular conformations in related esters .
- Hydrogen-Bond Analysis: Etter’s graph-set methodology () highlights how hydrogen-bond networks in analogs dictate crystal stability, a factor less pronounced in the target compound due to its reduced polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
